molecular formula C9H7N3O B1275574 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-27-4

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1275574
CAS No.: 383136-27-4
M. Wt: 173.17 g/mol
InChI Key: RYDIJFWGFYURLN-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrrole rings.

Biochemical Analysis

Biochemical Properties

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term impacts observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the glycolytic pathway by modulating the activity of key enzymes, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrimidine derivatives with pyrrole-2-carbaldehyde under specific reaction conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and pyrrole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another heterocyclic compound with an aldehyde group, but with an indole ring instead of pyrimidine.

    2-Pyrrolecarboxaldehyde: Similar structure but lacks the pyrimidine ring.

Uniqueness

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring system can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDIJFWGFYURLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396575
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-27-4
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.9 g of 2-pyrrolecarbaldehyde, 2.3 g of 2-chloropyrimidine, 7.8 g of cesium carbonate and 20 ml of N-methylpyrrolidone was stirred at 130° C. for 13 hours, and then allowed to cool to room temperature. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 0.94 g of 1-(2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde of the formula:
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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